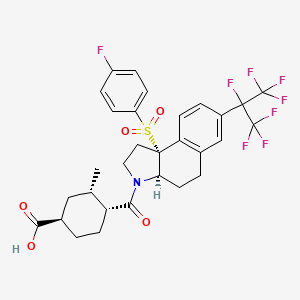
Unii-2wqx2MS3MQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986251 is a small molecule that acts as a selective inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt). This compound has been investigated for its potential in treating autoimmune diseases, particularly those involving inflammation such as psoriasis . RORγt is a nuclear hormone receptor that plays a crucial role in the differentiation of CD4+ T cells into Th17 cells, which are involved in the production of pro-inflammatory cytokines like interleukin-17 (IL-17) .
Preparation Methods
The synthesis of BMS-986251 involves several steps to form its tricyclic core. One of the key steps includes a high-yielding four-step aza-Michael addition, mesylation, and annulation sequence . The process also involves the installation of a heptafluoroisopropyl moiety through a three-step carboxylation, bistrifluoromethylation, and deoxyfluorination sequence . The synthetic route is designed to be scalable for industrial production, ensuring high purity and yield .
Chemical Reactions Analysis
BMS-986251 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tricyclic structures.
Biology: It is used to investigate the role of RORγt in the differentiation of T cells and the production of cytokines.
Mechanism of Action
BMS-986251 exerts its effects by selectively binding to and inhibiting RORγt. This inhibition prevents the differentiation of CD4+ T cells into Th17 cells, thereby reducing the production of pro-inflammatory cytokines such as IL-17, IL-21, and IL-22 . The compound’s molecular targets include the RORγt receptor and the associated signaling pathways involved in T cell differentiation and cytokine production .
Comparison with Similar Compounds
BMS-986251 is unique in its high selectivity and potency as an inverse agonist for RORγt. Similar compounds include:
ABBV-157 (cedirogant): Another RORγt inverse agonist with similar applications in treating autoimmune diseases.
BI 730357: A compound with a similar mechanism of action but different chemical structure.
IMU-935: Another RORγt inverse agonist under investigation for similar therapeutic applications. BMS-986251 stands out due to its robust efficacy in preclinical models and its potential for oral administration.
Properties
CAS No. |
2041841-30-7 |
|---|---|
Molecular Formula |
C30H29F8NO5S |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
(1R,3S,4R)-4-[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indole-3-carbonyl]-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H29F8NO5S/c1-16-14-18(26(41)42)2-9-22(16)25(40)39-13-12-27(45(43,44)21-7-5-20(31)6-8-21)23-10-4-19(15-17(23)3-11-24(27)39)28(32,29(33,34)35)30(36,37)38/h4-8,10,15-16,18,22,24H,2-3,9,11-14H2,1H3,(H,41,42)/t16-,18+,22+,24+,27+/m0/s1 |
InChI Key |
JQORWGARJVSRBA-QOTTZFGFSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC[C@H]1C(=O)N2CC[C@@]3([C@H]2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |
Canonical SMILES |
CC1CC(CCC1C(=O)N2CCC3(C2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


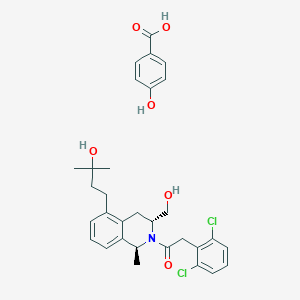

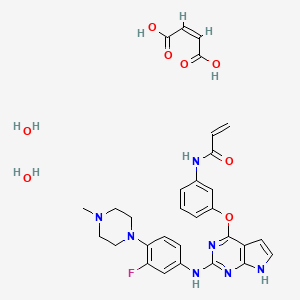
![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)
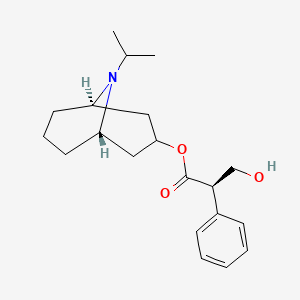
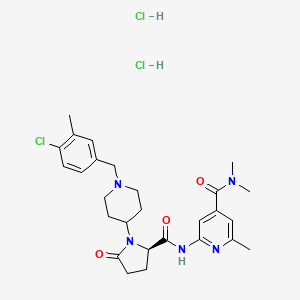
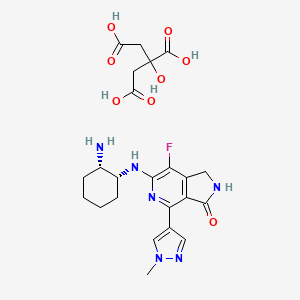
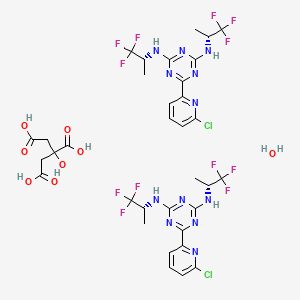


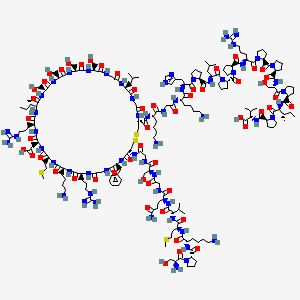

![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)
